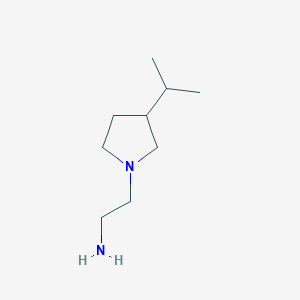

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine

描述

属性

IUPAC Name |

2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)9-3-5-11(7-9)6-4-10/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLHDWOXBFKAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270796 | |

| Record name | 3-(1-Methylethyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34971-74-9 | |

| Record name | 3-(1-Methylethyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34971-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrogenation of Nitromethylene Derivatives

One of the most prominent methods involves the hydrogenation of nitromethylene pyrrolidine derivatives, as detailed in the patent RU2081111C1. This process is characterized by the catalytic reduction of 1-ethyl-2-nitromethylenepyrrolidine to the corresponding amine:

| Parameter | Details |

|---|---|

| Starting Material | 1-ethyl-2-nitromethylenepyrrolidine |

| Catalyst | Typically palladium or platinum on a support (not explicitly specified but common in hydrogenation) |

| Solvent | Methanol or aqueous solutions |

| Reaction Conditions | Hydrogen pressure of 1 atm, temperature around 70°C, hydrogen molar ratio of 0.2:1, with continuous dosing of the solid nitromethylene derivative into a flow reactor (see) |

| Yield & Selectivity | Approximate selectivity of 83.7% for 1-ethyl-2-aminomethylpyrrolidine under optimized conditions |

This method emphasizes continuous flow hydrogenation, which enhances yield and purity, and involves neutralization and pH adjustments post-reaction to isolate the free amine.

Aqueous Salt Formation and Neutralization

Post-hydrogenation, the amine can be isolated as a salt, which is then neutralized to yield the free base:

| Process Step | Details |

|---|---|

| Salt Formation | Reacting the amine with sulfuric acid to form ammonium sulfate salts at different molar concentrations (examples include 0.1 M and 1.0 M solutions) |

| Neutralization | Use of sodium hydroxide to convert salts back to free amines |

| Purification | Washing with organic solvents like methyl tert-butyl ether or ethyl acetate |

This approach ensures high purity and facilitates large-scale production, as demonstrated in examples.

Alternative Synthetic Routes via Nucleophilic Substitution

While the primary method involves hydrogenation, alternative routes include nucleophilic substitution reactions starting from appropriately functionalized precursors:

- Preparation of the pyrrolidine ring via cyclization of amino acids or amino alcohol derivatives.

- Functionalization of the side chain with isopropyl groups through alkylation or Grignard reactions, although specific details for this compound are limited in the literature.

Preparation via Multi-step Organic Synthesis (Patent WO1999032430)

A different approach involves multi-step synthesis starting from commercially available phenolic compounds:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 2-(3-propoxyphenoxy)-ethanol | Esterification/etherification | Phenolic precursor |

| 2 | Conversion to sulfonate esters | Reaction with sulfonyl chlorides | Activation for nucleophilic substitution |

| 3 | Nucleophilic substitution with isopropylamine | Organic solvents (e.g., methyl tert-butyl ether), base | Formation of the target amine |

This route is environmentally conscious, avoiding mutagenic alkylating agents, and emphasizes the use of readily available reagents.

Summary of Key Reaction Conditions and Data

Research Findings and Notes

- The hydrogenation process is highly efficient, especially under continuous flow conditions, which improve yield and selectivity.

- The use of salt formation and neutralization is advantageous for large-scale manufacturing, providing high purity and ease of purification.

- Environmentally friendly routes avoid mutagenic reagents, favoring sulfonate ester intermediates and nucleophilic substitution strategies.

- The synthesis pathways are adaptable, allowing for modifications to optimize yield, purity, and environmental impact.

化学反应分析

Types of Reactions

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethylamine chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary or tertiary amines.

科学研究应用

Medicinal Chemistry Applications

Pharmaceutical Intermediates

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block for the development of drugs targeting central nervous system disorders. For instance, it has been identified as a precursor in the synthesis of Levosulpiride, an antipsychotic medication used to treat schizophrenia and other disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives synthesized from this compound. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, particularly breast cancer cells, through the activation of caspase pathways. This suggests a promising avenue for developing new anticancer agents based on this compound.

Anti-inflammatory Effects

Compounds derived from this compound have also demonstrated anti-inflammatory properties. In vitro studies revealed significant reductions in pro-inflammatory cytokines, with mechanisms involving the inhibition of NF-kB signaling pathways being highlighted as critical for this activity.

Organic Synthesis Applications

Synthesis of Complex Molecules

In organic synthesis, this compound serves as an essential intermediate for creating more complex molecular structures. Its ability to participate in various chemical reactions allows chemists to construct diverse compounds with potential biological activities. For example, it has been utilized in the preparation of Mannich bases, which are known for their diverse biological activities and applications in drug design .

Data Tables

The following table summarizes key applications and findings related to this compound:

Case Studies

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives from this compound and evaluating their effects on breast cancer cell lines. The results indicated that specific derivatives could effectively induce apoptosis through caspase pathway activation, highlighting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Properties

Another research investigation assessed the anti-inflammatory effects of compounds derived from this compound. The study found that these compounds significantly reduced levels of pro-inflammatory cytokines and inhibited key signaling pathways involved in inflammation.

作用机制

The mechanism of action of 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine and related compounds:

Key Structural and Functional Differences

Pyrrolidinyl vs. Dimethylamino Groups (BD 1008 vs. BD 1047): BD 1008’s pyrrolidinyl group provides a rigid five-membered ring, enhancing receptor binding specificity compared to BD 1047’s flexible dimethylamino group .

Aromatic Substitution Patterns:

- BD 1008 and BD 1047 share a 3,4-dichlorophenyl group, which is critical for sigma receptor affinity. The target compound lacks this motif, suggesting divergent pharmacological targets .

Diisopropylamino vs. Pyrrolidinyl Groups: 2-(Diisopropylamino)ethylamine’s bulky substituents reduce nucleophilicity compared to the target compound’s pyrrolidinyl group, making it less reactive in certain catalytic applications .

Hydroxyphenyl vs. Alkylamine Moieties:

- 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride’s dihydroxyphenyl group mimics catecholamine neurotransmitters (e.g., dopamine), whereas the target compound’s alkylamine structure favors sigma receptor interactions .

Ether vs. Amine Linkages (NH2-Et-OtBu·HCl):

- The tert-butyloxy group in NH2-Et-OtBu·HCl enhances steric protection and stability under basic conditions, contrasting with the target compound’s amine-based reactivity .

Research Findings and Implications

- Pharmacological Potential: BD 1008 and BD 1047 demonstrate high sigma receptor affinity, suggesting that the target compound’s pyrrolidinyl-ethylamine scaffold could be optimized for similar neurological applications .

- Synthetic Utility: The diisopropylamino and tert-butyloxy analogs highlight the role of steric and electronic effects in designing catalysts or protecting groups, guiding synthetic strategies for the target compound .

- Safety Considerations: The absence of safety data for 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride underscores the need for rigorous toxicological profiling, a recommendation that extends to the target compound .

生物活性

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine is an organic compound notable for its structural features, including a pyrrolidine ring and an isopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system (CNS). Research indicates that its structure may influence interactions with neurotransmitter systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N. The presence of the pyrrolidine moiety is crucial as it enhances binding affinity to various receptors, particularly those involved in mood regulation and cognitive functions.

Research suggests that this compound may modulate neurotransmitter release, particularly affecting serotonin and dopamine pathways. These interactions are critical for the regulation of mood and cognitive processes, indicating potential therapeutic applications in treating anxiety and depression.

Binding Affinity Studies

Studies have focused on the compound’s binding affinity to various receptors. For instance, compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are vital in neurological functions. The unique combination of the isopropyl group and pyrrolidine ring in this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-3-(1-pyrrolidinyl)-1-propanamine | Methyl group on nitrogen | Different alkyl substitution affects binding |

| N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine | Ethyl group on nitrogen | Variations in side chain length influence activity |

| N-Butyl-3-(1-pyrrolidinyl)-1-propanamine | Butyl group on nitrogen | Larger side chain may alter pharmacokinetics |

The structural uniqueness of this compound allows for potential novel interactions within biological systems, which could lead to unique therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a psychoactive substance. In vitro assays have demonstrated its ability to influence neurotransmitter systems significantly. For example, research indicates that similar compounds can enhance serotonin release, which may contribute to anxiolytic effects .

A case study involving a related compound showed significant behavioral changes in animal models when administered at specific dosages, suggesting that this compound could exhibit comparable effects in terms of mood enhancement or anxiety reduction .

常见问题

Q. What statistical methods identify outliers in datasets for structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。